2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 72730-40-6
VCID: VC8028868
InChI: InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25 g/mol

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

CAS No.: 72730-40-6

Cat. No.: VC8028868

Molecular Formula: C10H9NO4S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester - 72730-40-6

Specification

CAS No. 72730-40-6
Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
IUPAC Name methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate
Standard InChI InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3
Standard InChI Key GEMYVYFJDUXAGK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a benzoxazole ring system substituted at the 3-position with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), a thioxo group (S=-\text{S}=) at the 2-position, and a methyl ester (COOCH3-\text{COOCH}_3) at the 5-position . Key structural identifiers include:

  • IUPAC Name: Methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate .

  • SMILES: COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO\text{COC(=O)C}_1=\text{CC}_2=\text{C(C=C}_1\text{)OC(=S)N}_2\text{CO} .

  • InChI Key: GEMYVYFJDUXAGK-UHFFFAOYSA-N .

The XLogP3 value of 1.3 suggests moderate lipophilicity, while the presence of hydrogen bond donors (1) and acceptors (5) influences its solubility and reactivity .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

  • Thioxo Group: Susceptible to nucleophilic substitution or oxidation to sulfone derivatives .

  • Hydroxymethyl Group: Can undergo esterification, oxidation to carboxylic acids, or participation in Mannich reactions .

  • Methyl Ester: Hydrolyzable to the corresponding carboxylic acid under acidic or basic conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

  • Stability: Stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s benzoxazole scaffold is prevalent in bioactive molecules. Examples include:

  • Anticancer Agents: Benzoxazoles inhibit topoisomerase II and modulate aryl hydrocarbon receptor (AhR) pathways .

  • Antimicrobials: Structural analogs exhibit MIC values <12.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Material Science

Benzoxazole derivatives are employed in:

  • OLEDs: As electron-transport layers due to high thermal stability and electron affinity .

  • Coordination Polymers: Chelation with transition metals (e.g., Zr, Cu) for catalytic applications .

Analytical Methods

Chromatographic Analysis

  • HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), detection at 254 nm .

  • GC-MS: Derivatization (e.g., silylation) required for volatility enhancement .

Spectroscopic Identification

  • 1^1H NMR (Predicted):

    • δ 3.90 (s, 3H, OCH3_3),

    • δ 4.70 (s, 2H, CH2_2OH),

    • δ 7.50–8.10 (m, 3H, Ar-H) .

Future Directions and Challenges

Research Opportunities

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioavailability .

  • Green Synthesis: Develop catalytic methods using ZrCl4_4 or TiO2_2 nanoparticles to reduce waste .

Industrial Challenges

  • Scalability: Multi-step syntheses require cost-effective purification strategies .

  • Stability: Degradation under oxidative conditions limits long-term storage .

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